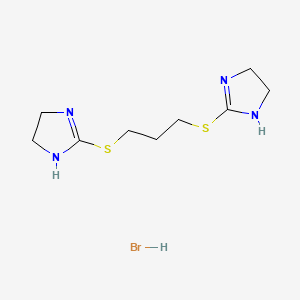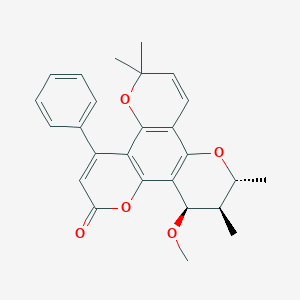
12-O-Methylinophyllum A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-O-Methylinophyllum A is a bioactive compound extracted from botanical sources. It is renowned for its potent anti-inflammatory properties and has garnered significant interest within biomedical research due to its efficacy in studying a broad spectrum of inflammatory ailments, including arthritis and inflammatory bowel disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-O-Methylinophyllum A typically involves the methylation of inophyllum A. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from botanical sources, followed by purification processes such as column chromatography. The compound is then crystallized to achieve high purity levels suitable for research and pharmaceutical applications.
化学反応の分析
Types of Reactions
12-O-Methylinophyllum A undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
12-O-Methylinophyllum A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying methylation reactions and their mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its anti-inflammatory and potential anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
作用機序
The mechanism of action of 12-O-Methylinophyllum A involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase. Additionally, it modulates the expression of inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6. These actions collectively contribute to its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Inophyllum A: The parent compound from which 12-O-Methylinophyllum A is derived.
Psoralidin: Another coumarin derivative with similar anti-inflammatory properties.
Glycyrol: Known for its anti-inflammatory and antioxidant activities.
Glycycoumarin: Exhibits anti-inflammatory and hepatoprotective effects.
Uniqueness
This compound stands out due to its specific methylation, which enhances its bioavailability and potency compared to its parent compound, inophyllum A. This modification also allows for more targeted interactions with molecular pathways, making it a valuable compound in both research and therapeutic contexts .
特性
分子式 |
C26H26O5 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
(16R,17R,18R)-18-methoxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C26H26O5/c1-14-15(2)29-23-17-11-12-26(3,4)31-24(17)20-18(16-9-7-6-8-10-16)13-19(27)30-25(20)21(23)22(14)28-5/h6-15,22H,1-5H3/t14-,15-,22-/m1/s1 |
InChIキー |
STOSFQGFUXQJCN-DOQJBMMISA-N |
異性体SMILES |
C[C@@H]1[C@H](OC2=C([C@@H]1OC)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
正規SMILES |
CC1C(OC2=C(C1OC)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



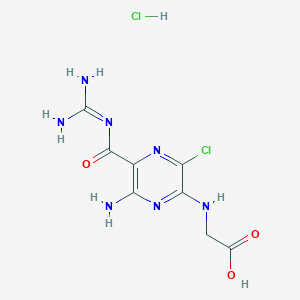
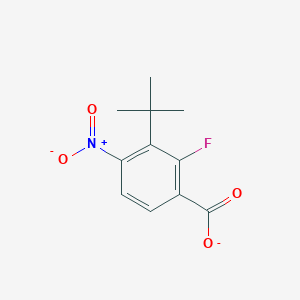
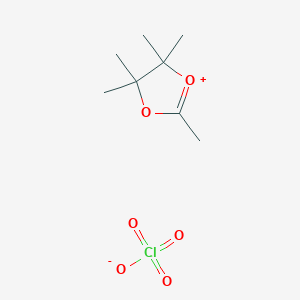
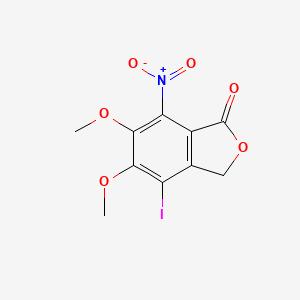
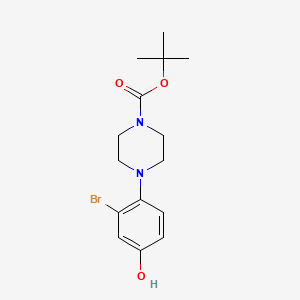
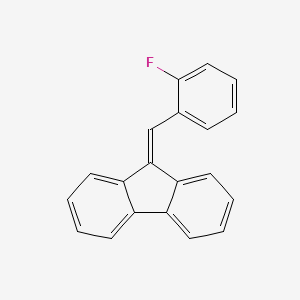
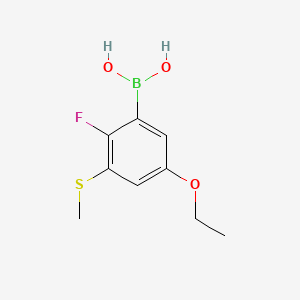
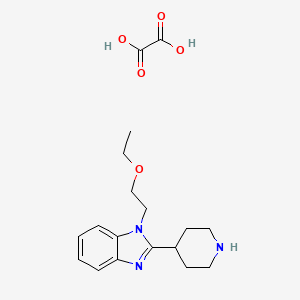
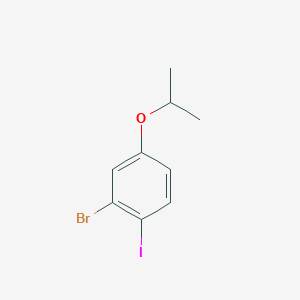
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
